molecular formula C17H19N3O4 B5599268 (3S,4R)-4-(3-methoxyphenyl)-1-(5-methyl-1H-pyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid

(3S,4R)-4-(3-methoxyphenyl)-1-(5-methyl-1H-pyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid

Cat. No.: B5599268
M. Wt: 329.35 g/mol
InChI Key: SNCUAHKTZQNUTC-UONOGXRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4R)-4-(3-methoxyphenyl)-1-(5-methyl-1H-pyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a methoxyphenyl group, a pyrazole carbonyl group, and a carboxylic acid group. Its unique structure allows it to participate in diverse chemical reactions and makes it a subject of interest in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-(3-methoxyphenyl)-1-(5-methyl-1H-pyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidine ring.

    Introduction of the Methoxyphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where the pyrrolidine ring is alkylated with a methoxyphenyl group.

    Attachment of the Pyrazole Carbonyl Group: This step involves the formation of the pyrazole ring, followed by its attachment to the pyrrolidine ring via a carbonyl linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-(3-methoxyphenyl)-1-(5-methyl-1H-pyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

(3S,4R)-4-(3-methoxyphenyl)-1-(5-methyl-1H-pyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3S,4R)-4-(3-methoxyphenyl)-1-(5-methyl-1H-pyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-4-(3-hydroxyphenyl)-1-(5-methyl-1H-pyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid: Similar structure but with a hydroxy group instead of a methoxy group.

    (3S,4R)-4-(3-chlorophenyl)-1-(5-methyl-1H-pyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in (3S,4R)-4-(3-methoxyphenyl)-1-(5-methyl-1H-pyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.

Properties

IUPAC Name

(3S,4R)-4-(3-methoxyphenyl)-1-(5-methyl-1H-pyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-10-6-15(19-18-10)16(21)20-8-13(14(9-20)17(22)23)11-4-3-5-12(7-11)24-2/h3-7,13-14H,8-9H2,1-2H3,(H,18,19)(H,22,23)/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCUAHKTZQNUTC-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)N2CC(C(C2)C(=O)O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1)C(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.